![molecular formula C11H9NS B2479630 N-[(E)-2-thienylmethylidene]aniline CAS No. 1191913-61-7](/img/structure/B2479630.png)
N-[(E)-2-thienylmethylidene]aniline
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Overview
Description
N-[(E)-2-thienylmethylidene]aniline is an organic compound with the molecular formula C11H9NS. It is a Schiff base derived from the condensation of aniline and 2-thiophenecarboxaldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(E)-2-thienylmethylidene]aniline can be synthesized through a condensation reaction between aniline and 2-thiophenecarboxaldehyde. The reaction typically involves mixing equimolar amounts of aniline and 2-thiophenecarboxaldehyde in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be represented as follows:
C6H5NH2+C4H3SCHO→C6H5N=CHC4H3S+H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-thienylmethylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline and 2-thiophenecarboxaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-[(E)-2-thienylmethylidene]aniline and its derivatives have been investigated for their antimicrobial properties. Research indicates that thiophene-containing compounds exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that similar thienyl Schiff bases can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been explored for its anticancer potential. Several derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines. One study highlighted the effectiveness of thienyl Schiff bases in inducing apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
Materials Science
Sensor Applications
this compound has been utilized in the development of chemosensors due to its ability to form stable complexes with metal ions. The compound's electronic properties make it suitable for detecting metal ions in environmental samples. Research has shown that thiophene derivatives can serve as effective chemosensors for heavy metals like lead and mercury, indicating their utility in environmental monitoring .
Polymeric Materials
The incorporation of this compound into polymer matrices has been studied to enhance the electrical conductivity and thermal stability of the resulting materials. By modifying polymers with this compound, researchers have created materials with improved mechanical properties and increased resistance to thermal degradation .
Organic Synthesis
Precursor for Heterocyclic Compounds
this compound serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in numerous organic transformations, leading to the formation of complex molecular architectures. For example, it can be used to synthesize thieno[2,3-b]pyridine derivatives, which possess diverse pharmacological activities .
Table 1: Antimicrobial Activity of Thienyl Schiff Bases
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
N-[(E)-5-nitrothiophen-2-ylmethylidene]aniline | Escherichia coli | 16 µg/mL |
N-[(E)-3-thienylmethylidene]aniline | Salmonella typhimurium | 64 µg/mL |
Table 2: Synthesis Pathways Utilizing this compound
Reaction Type | Product | Conditions |
---|---|---|
Condensation | Thieno[2,3-b]pyridine | Ethanolic sodium ethoxide at reflux |
Complexation | Metal-Thiophene Complex | Aqueous solution at room temperature |
Polymerization | Conductive Polymer | High-temperature reaction |
Case Studies
- Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited significant antibacterial activity against multi-drug resistant strains, highlighting their potential as new antimicrobial agents .
- Synthesis of Anticancer Agents : Another research effort focused on synthesizing novel thieno[2,3-b]pyridine derivatives from this compound, which showed promising results in inhibiting cancer cell proliferation in vitro .
- Development of Chemosensors : A recent investigation into the use of this compound as a chemosensor revealed its effectiveness in detecting trace levels of heavy metals in aqueous solutions, demonstrating its applicability in environmental chemistry .
Mechanism of Action
The mechanism of action of N-[(E)-2-thienylmethylidene]aniline involves its ability to act as a ligand, forming complexes with metal ions. These complexes can exhibit various biological activities, such as antimicrobial properties, by interacting with cellular components and disrupting essential biological processes. The Schiff base structure allows for resonance stabilization, enhancing its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
N-[(E)-2-thienylmethylidene]aniline can be compared with other Schiff bases and aniline derivatives:
N-[(E)-2-thienylmethylidene]-4-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group, which can enhance its electron-withdrawing properties.
3-Nitro-N-(2-thienylmethylidene)aniline: Contains a nitro group, which can significantly alter its reactivity and biological activity.
4-Phenoxy-N-(2-thienylmethylidene)aniline: Incorporates a phenoxy group, affecting its solubility and interaction with other molecules.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Biological Activity
N-[(E)-2-thienylmethylidene]aniline, a Schiff base compound, has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features an imine functional group, characterized by the presence of a carbon-nitrogen double bond. This structural motif is crucial for its biological activity, as it facilitates interactions with biological targets.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of Schiff bases, including this compound. The imine group is often linked to enhanced antibacterial and antifungal activities.
Case Studies and Findings
-
Antibacterial Activity :
- A study reported that Schiff bases derived from thienyl and aniline exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Another investigation highlighted that derivatives of this compound showed enhanced efficacy against multidrug-resistant bacterial strains, suggesting potential applications in treating resistant infections .
- Antifungal Activity :
- Mechanism of Action :
Anticancer Activity
Recent research has extended the investigation of this compound to its anticancer properties.
- In Vitro Studies :
- Metal Complexes :
Summary of Biological Activities
Properties
IUPAC Name |
N-phenyl-1-thiophen-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHBEOFSSBIRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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